molecular formula C7H9N5 B13615644 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine

Cat. No.: B13615644
M. Wt: 163.18 g/mol
InChI Key: LTWWKZIPNMIHBK-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-imidazol-5-yl)-1H-pyrazol-3-amine is unique due to its dual-ring structure, which combines the properties of both imidazole and pyrazole rings. This combination enhances its versatility and potential for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(3-methylimidazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-12-4-9-3-6(12)5-2-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11)

InChI Key

LTWWKZIPNMIHBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC(=NN2)N

Origin of Product

United States

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